molecular formula C7H15N3O2 B7575646 3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide

3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide

Cat. No. B7575646
M. Wt: 173.21 g/mol
InChI Key: VLOCECVWTOHTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is commonly referred to as DMAPA and belongs to the class of amides. DMAPA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The exact mechanism of action of DMAPA is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. DMAPA has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DMAPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, DMAPA has been shown to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis. DMAPA has also been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

DMAPA has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using various methods. Additionally, DMAPA has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one limitation of DMAPA is its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DMAPA. One potential direction is to further explore its potential as a cancer treatment. Additionally, more research is needed to understand the mechanism of action of DMAPA and its potential therapeutic properties. Future studies could also investigate the use of DMAPA in combination with other compounds for cancer treatment or as a treatment for other diseases.

Synthesis Methods

DMAPA can be synthesized using various methods, including the reaction of N,N-dimethylpropionamide with chloroacetylchloride and ammonium hydroxide. Another method involves the reaction of N,N-dimethylpropionamide with acetyl chloride and ammonia gas. The synthesis of DMAPA is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

DMAPA has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. Studies have shown that DMAPA can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DMAPA has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-10(2)7(12)3-4-9-6(11)5-8/h3-5,8H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOCECVWTOHTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-aminoacetyl)amino]-N,N-dimethylpropanamide

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